4-Methoxycyclohexanecarboxylic acid

Catalog No.
S1493759
CAS No.
95233-12-8
M.F
C8H14O3
M. Wt
158.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxycyclohexanecarboxylic acid

CAS Number

95233-12-8

Product Name

4-Methoxycyclohexanecarboxylic acid

IUPAC Name

4-methoxycyclohexane-1-carboxylic acid

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

InChI

InChI=1S/C8H14O3/c1-11-7-4-2-6(3-5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)

InChI Key

WKILSRYNRQGRMA-UHFFFAOYSA-N

SMILES

COC1CCC(CC1)C(=O)O

Synonyms

4-(Methyloxy)cyclohexanecarboxylic Acid

Canonical SMILES

COC1CCC(CC1)C(=O)O

The exact mass of the compound 4-Methoxycyclohexanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Methoxycyclohexanecarboxylic acid is an organic compound with the molecular formula C₈H₁₄O₃ and a CAS number of 95233-12-8. It features a cyclohexane ring substituted with a methoxy group (–OCH₃) and a carboxylic acid group (–COOH) at the fourth position. This compound exists as a mixture of cis and trans isomers, which can influence its chemical behavior and interactions in various applications .

There is no documented information on the mechanism of action of 4-MCHA in biological systems or its interaction with other compounds.

Due to the lack of research on 4-MCHA, no information on its safety or potential hazards like toxicity or flammability is available. It's important to handle any unknown compound with caution and follow general laboratory safety protocols.

Future Research Directions

  • Synthesis and characterization of 4-MCHA, including determination of its physical and chemical properties.
  • Investigation of its potential reactivity through exploration of various chemical reactions.
  • Evaluation of its biological activity, if any, to understand its potential applications in drug discovery or other areas.

Synthesis and Characterization:

4-Methoxycyclohexanecarboxylic acid can be synthesized through various methods, including the alkylation of cyclohexanecarboxylic acid with methyl iodide or the reduction of 4-methoxycyclohexanecarboxylate esters. Researchers have characterized the structural and chemical properties of this compound using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

  • Reactivity with Organolithium Reagents: The cis isomer of 4-methoxycyclohexanecarboxylic acid can react with methyllithium to produce cis-4-methoxy-1-acetylcyclohexane. This reaction highlights its utility in synthetic organic chemistry .
  • Esterification: The carboxylic acid group can undergo esterification reactions, allowing for the formation of various esters that may have different properties and applications.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of other compounds, which can be useful in synthetic pathways.

Several methods exist for synthesizing 4-methoxycyclohexanecarboxylic acid:

  • Starting Materials: The synthesis typically begins with cyclohexene or cyclohexanol derivatives.
  • Methoxylation: A methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
  • Carboxylation: The introduction of the carboxylic acid group can be achieved through carbon dioxide incorporation under high pressure or using carbonylation methods.

These synthetic routes allow for the production of both cis and trans isomers, providing flexibility in obtaining desired configurations .

4-Methoxycyclohexanecarboxylic acid serves various purposes in chemical synthesis and research:

  • Reagent in Organic Synthesis: It is utilized as a reagent for synthesizing other organic compounds, particularly in medicinal chemistry.
  • Building Block for Pharmaceuticals: Its structural features make it a valuable intermediate in the development of pharmaceutical agents.
  • Research

Several compounds share structural similarities with 4-methoxycyclohexanecarboxylic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Attributes
3-Methoxycyclohexanecarboxylic acidMethoxy at the third positionDifferent stereochemistry influences reactivity
4-Ethoxycyclohexanecarboxylic acidEthoxy group instead of methoxyPotentially different solubility properties
Cyclohexanepropanoic acidPropanoic acid substituentLarger alkyl chain affects hydrophobicity

While these compounds share similar functional groups, the position of substituents significantly alters their chemical behavior, reactivity, and potential applications .

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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